molecular formula C6H6N6O6 B127177 s-Triaminotrinitrobenzene CAS No. 3058-38-6

s-Triaminotrinitrobenzene

Cat. No.: B127177
CAS No.: 3058-38-6
M. Wt: 258.15 g/mol
InChI Key: JDFUJAMTCCQARF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

s-Triaminotrinitrobenzene (TATB) is an aromatic explosive . Its primary targets are the structures and materials it is designed to impact. As an explosive, its role is to release a large amount of energy in a short period of time, causing a shock wave that can cause damage to its targets .

Mode of Action

TATB interacts with its targets through a rapid exothermic reaction. A dominant initial decomposition mechanism of TATB is believed to be a dehydration reaction that forms mono- and di-furazans . The NO2 scission mechanism was found to be an entropy-driven mechanism because the free energy barrier decreased significantly with temperature, making it the most energetically favorable mechanism at high temperatures in the gas phase .

Biochemical Pathways

The biochemical pathways of TATB involve a series of chemical reactions that lead to its decomposition and the release of energy. These reactions include the formation of mono- and di-furazans through a dehydration reaction, and the NO2 scission mechanism . The exact biochemical pathways and their downstream effects are complex and can vary depending on the conditions.

Pharmacokinetics

It’s worth noting that tatb has an unusually high chemical stability under static high pressures . This stability can impact its bioavailability in the sense of how readily it can participate in the explosive reaction under different conditions.

Result of Action

The result of TATB’s action is the release of a large amount of energy in the form of a shock wave. This energy release is the result of the exothermic reactions that occur during its decomposition . The shock wave can cause significant damage to the structures and materials that are the targets of the explosive.

Action Environment

The action of TATB can be influenced by various environmental factors. For example, its decomposition mechanisms and the resulting energy release can be affected by temperature . Furthermore, TATB is known for its remarkable insensitivity to external stimuli, making it a preferred choice for applications where extreme safety is required .

Comparison with Similar Compounds

Properties

IUPAC Name

2,4,6-trinitrobenzene-1,3,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16/h7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFUJAMTCCQARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062818
Record name 1,3,5-Benzenetriamine, 2,4,6-trinitro-
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Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 1,3,5-Benzenetriamine, 2,4,6-trinitro-
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CAS No.

3058-38-6
Record name TATB
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Record name 1,3,5-triamino-2,4,6-trinitrobenzene
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Record name s-Triaminotrinitrobenzene
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Record name 1,3,5-Benzenetriamine, 2,4,6-trinitro-
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Record name 1,3,5-Benzenetriamine, 2,4,6-trinitro-
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Record name 2,4,6-trinitrobenzene-1,3,5-triamine
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Record name 2,4,6-TRIAMINO-1,3,5-TRINITROBENZENE
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Synthesis routes and methods I

Procedure details

Triaminotrinitrobenzene is an explosive having unusual insensitivity, stability at high temperature, and respectable performance. It is insoluble in organic solvents and has a melting point above 400° C. TATB was prepared in 1887 from tribromotrinitrobenzene. It has also been prepared on a laboratory scale from 2,4,6-trinitrotoluene through selective reduction of the 4-nitro group, nitration to pentanitroaniline, and then ammonolysis. Currently, the manufacture of TATB (1) on a large scale begins with 1,3,5-trichlorobenzene (TCB, 2) which is nitrated to give 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB, 3) as shown in FIGS. 1a and 1b hereof. The nitration step requires severe conditions of high temperature, long reaction time, and oleum, and results in significant quantities of by-products.
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tribromotrinitrobenzene
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Synthesis routes and methods II

Procedure details

According to this invention, the 4-nitro group or trinitrotoluene (TNT) is selectively reduced by H2S in p-dioxane to produce 4-amino-2,6-dinitrotoluene. This latter compound is then nitrated with HNO3 in H2SO4 to produce pentanitroaniline. Finally the pentanitroaniline is reacted with NH3 in benzene, methylene chloride or another suitable solvent to produce a quantitative yield of TATB. The method of this invention is easily carried out and all reactants are inexpensive.
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Synthesis routes and methods III

Procedure details

Diaminopicric acid (0.193 g, 0.748 mmol) and diammonium hydrogen phosphate (0.990 g, 7.50 mmol) are suspended in dry sulfolane (3 ml) and stirred in a Teflon® capped glass pressure tube (8 ml). The suspension is heated with stirring from ambient temperature to 177° C. over a 2 hr period. Stirring and heating (177° C.) is continued for an additional 6 hours. The reaction tube is cooled to 4° C. and the resulting suspension is mixed with water (40 ml). The precipitated product is collected, washed with water and dried to yield TATB in the form of a brown solid (0.154 g, 80%).
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0.193 g
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80%

Synthesis routes and methods IV

Procedure details

One method of synthesizing TATB from phloroglucinol is described in GB 2355715. Phloroglucinol, also known as 1,3,5-trihydroxybenzene, is nitrated using sodium nitrite and nitric acid, forming trinitrophloroglucinol (“TNPG”), which is also known as 1,3,5-trihydroxy-2,4,6-trinitrobenzene. The nitric acid is added sequentially or in multiple additions. When cooled, a solid is produced, which is filtered, washed with 3 M hydrochloric acid (“HCl”), and dried, yielding a solid product that is a monohydrate of TNPG. The monohydrate of TNPG is a free-flowing solid. The TNPG is alkoxylated using a trialkyl orthoformate, such as trimethyl orthoformate, forming 1,3,5-trimethoxy-2,4,6-trinitrobenzene. Methanol and methyl formate are also formed and are removed by distillation. The solution of 1,3,5-trimethoxy-2,4,6-trinitrobenzene is concentrated, yielding 1,3,5-trimethoxy-2,4,6-trinitrobenzene as a solid, which is recrystallized from ethanol. The purified 1,3,5-trimethoxy-2,4,6-trinitrobenzene is then aminated using liquid ammonia or gaseous ammonia, filtered, washed with N-methylpyrrolidinone and methanol, and dried, yielding crystals of the TATB. To conduct the amination reaction, a solution of the 1,3,5-trimethoxy-2,4,6-trinitrobenzene is cooled to −10° C. and ammonia gas is introduced. If liquid ammonia is used, the animation reaction is conducted at room temperature and a pressure of 8-9 bar, or at atmospheric pressure and −33° C. If gaseous ammonia is used, the animation reaction is conducted at atmospheric pressure or at a pressure of 8-9 bar. At higher temperatures, the method is described as being less energy efficient. The TATB synthesis utilizes multiple drying and isolation acts to produce solid products of TNPG, TETNB, and TATB.
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1,3,5-trimethoxy-2,4,6-trinitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What are the primary challenges in the large-scale synthesis of s-Triaminotrinitrobenzene (TATB)?

A1: One of the main challenges in TATB synthesis is sourcing the starting material, s-trichlorobenzene (TCB). While TCB can be derived from 2,4,6-trichloroaniline (TCA), large-scale conversion is hindered by environmental concerns. [] Researchers are exploring alternative synthesis routes, such as using 1,3,5-trichloro-2-nitrosobenzene derived from TCA, to address these limitations. []

Q2: How do metals impact the thermal stability of TATB?

A2: Research indicates that the presence of certain metals can significantly affect TATB's thermal decomposition. Specifically, copper, iron, and brass accelerate the rate of gas evolution at high temperatures. [] This finding is crucial for understanding the long-term stability and safe storage of TATB, especially in environments where contact with these metals is possible. Interestingly, aluminum shows minimal impact on TATB's thermal degradation under similar conditions. []

Q3: What research efforts are underway to develop chlorine-free synthesis methods for TATB?

A3: Recognizing the presence of detrimental impurities, including inorganic chlorides, in conventionally synthesized TATB, researchers at Mason and Hanger are actively exploring chlorine-free synthesis pathways. [] Details about these endeavors and their progress are documented in the "Process Development Endeavor No. 106." [] This research is essential to ensure the production of high-purity TATB for various applications.

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